1,2-Dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine
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Overview
Description
Brl 41992 has selectivity for adrenergic alpha-2A receptors.
Scientific Research Applications
Photophysical Applications
The synthesis of dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate and its analogs has led to the creation of unique nonplanar oxazapolyheterocycles, exhibiting strong blue emissions in dichloromethane. This discovery has implications for the development of materials with photophysical properties (Petrovskii et al., 2017).
Fluorescence Applications
Imidazo[1,5-a]pyridine carbenes, when reacted with phthalaldehydes and DMAD, produce novel fused tricyclic benzo[d]furo[3,2-b]azepine derivatives. These derivatives are of interest due to their fluorescence properties, emitting light around 500 nm with high quantum yields, suggesting potential applications as optical sensors (Pan et al., 2011).
Synthesis of Complex Molecular Structures
The reaction mechanisms and molecular structures of various azepine-based compounds have been studied extensively, revealing intricate patterns of intermolecular hydrogen bonding and supramolecular aggregation. This research is fundamental for the synthesis of new derivatives with potential applications in various fields of chemistry (Mateus-Ruiz et al., 2017).
Studies on Molecular Conformation
Research has been conducted on benzimidazole-tethered oxazepine heterocyclic hybrids, focusing on their molecular structure, charge distribution, and electrophilic and nucleophilic reactivity. These studies are crucial for understanding the molecular behavior of such compounds and their potential applications in fields such as nonlinear optical (NLO) materials (Almansour et al., 2016).
Synthesis of Heterocyclic Units
Efforts have been made to synthesize novel heterocyclic units, such as tetrahydro-1-benzazepine-2-carboxylic acids and tetrahydro-1-benzazepines carrying [a]-fused heterocyclic units. The synthesis processes and the characterization of these compounds open new pathways for the creation of complex molecular structures with potential pharmaceutical applications (Guerrero et al., 2020).
properties
CAS RN |
124097-52-5 |
---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(5S,6R)-4,5-dimethyl-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7,9,11,14,16-hexaene |
InChI |
InChI=1S/C18H20N2/c1-13-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)20(18)12-19(13)2/h3-10,13,18H,11-12H2,1-2H3/t13-,18-/m0/s1 |
InChI Key |
UXCGGTCHSALBPY-FZKQIMNGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C |
SMILES |
CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C |
Canonical SMILES |
CC1C2C3=CC=CC=C3CC4=CC=CC=C4N2CN1C |
Appearance |
Solid powder |
Other CAS RN |
124097-52-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,2-dimethyl-2,3,9,13b-tetrahydro-1Hdibenzo(c,f)imidazo(1,5-a)azepine BRL 41992 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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